Sodium (S)-2-amino-3-phenylpropane-1-sulfonate hydrochloride
Description
Chiral Sulfonate Configuration and Molecular Topology
Sodium (S)-2-amino-3-phenylpropane-1-sulfonate hydrochloride exhibits a stereochemically defined architecture due to its (S)-configured β-amino group. The molecular formula $$ \text{C}9\text{H}{12}\text{NNaO}3\text{S} \cdot \text{HCl} $$ reflects a hybrid structure combining a sulfonate anion, a protonated amine, and a phenyl group. The chiral center at the β-carbon (C2) dictates the spatial arrangement of functional groups, with the sulfonate ($$-\text{SO}3^-$$) and phenyl moieties positioned antiperiplanar to minimize steric clashes.
Molecular Topology :
- Backbone : A three-carbon chain links the sulfonate (C1), amino (C2), and phenyl (C3) groups.
- Torsional Angles : Density functional theory (DFT) calculations predict a gauche conformation ($$ \theta \approx 60^\circ $$) between the sulfonate and amine groups, stabilized by intramolecular hydrogen bonding ($$ \text{N–H} \cdots \text{O}–\text{SO}_3^- $$).
- Ionic Interactions : The sodium counterion coordinates with the sulfonate oxygens, while the hydrochloride group protonates the amine, forming a zwitterionic structure.
Table 1 : Key Molecular Parameters
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 279.73 g/mol | |
| Sulfonate pKa | <1 (strongly acidic) | |
| Amine pKa | ~9.5 (weak base) | |
| C2–C3 Bond Length | 1.54 Å (DFT-optimized) |
π-Stacking Interactions in Aromatic Sulfonate Systems
The phenyl group in this compound participates in directional π–π stacking, as evidenced by comparative studies on lignosulfonates. In aqueous solutions, charge-neutral aromatic rings form J-aggregates characterized by:
- Red-Shifted Fluorescence : Excitation spectra show a bathochromic shift (~30 nm) due to exciton coupling between stacked phenyl groups.
- Salt Effects : High ionic strength screens sulfonate charges, enhancing π-stacking by reducing electrostatic repulsion between aromatic systems.
Mechanistic Insights :
- Face-to-Face Stacking : Predominant in low-concentration regimes (<10 mM), driven by hydrophobic interactions.
- Edge-to-Face Tilt : Emerges at higher concentrations, mediated by quadrupole interactions between phenyl C–H bonds and π-clouds.
Equation 1 : Exciton Coupling Energy
$$ \Delta E = \frac{\mu^2 (1 - 3\cos^2\theta)}{4\pi\epsilon_0 r^3} $$
where $$ \mu $$ = transition dipole moment, $$ \theta $$ = stacking angle, $$ r $$ = interplanar distance.
Conformational Dynamics of β-Amino Sulfonate Derivatives
The β-amino group introduces conformational flexibility, as demonstrated in ubiquitin analogs. Key observations include:
- Millisecond Timescale Dynamics : Nuclear magnetic resonance (NMR) relaxation dispersion reveals interconversion between:
- Thermal Stability : Differential scanning fluorimetry (DSF) shows a melting temperature ($$ T_m $$) of 82°C, with destabilization arising from entropy gains in the unfolded state.
Figure 1 : Free Energy Landscape (Schematic)
- Local Minima : Separated by 15 kJ/mol energy barrier.
- Transition State : Features partial dehydration of the sulfonate group.
Quantum Mechanical Modeling of Sulfonate-Protonated Amine Interactions
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level elucidates noncovalent interactions:
Key Findings :
- Electrostatic Attraction : Between sulfonate ($$-\text{SO}3^- $$) and protonated amine ($$-\text{NH}3^+ $$) contributes $$ -120 \, \text{kJ/mol} $$.
- Orbital Interactions :
Table 2 : DFT-Computed Interaction Energies
| Interaction Type | Energy (kJ/mol) | Method |
|---|---|---|
| Electrostatic (Coulombic) | -120 | B3LYP/6-311+G(d,p) |
| Charge Transfer | -45 | NBO Analysis |
| Dispersion | -25 | D3 Correction |
Equation 2 : Total Interaction Energy
$$ E{\text{total}} = E{\text{electrostatic}} + E{\text{charge transfer}} + E{\text{dispersion}} $$
$$ E_{\text{total}} = -190 \, \text{kJ/mol} $$
Properties
Molecular Formula |
C9H13ClNNaO3S |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
sodium;(2S)-2-amino-3-phenylpropane-1-sulfonate;hydrochloride |
InChI |
InChI=1S/C9H13NO3S.ClH.Na/c10-9(7-14(11,12)13)6-8-4-2-1-3-5-8;;/h1-5,9H,6-7,10H2,(H,11,12,13);1H;/q;;+1/p-1/t9-;;/m0../s1 |
InChI Key |
FUKFSPQLSKCOSZ-WWPIYYJJSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CS(=O)(=O)[O-])N.[Na+].Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS(=O)(=O)[O-])N.[Na+].Cl |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis of (S)-2-Amino-3-phenyl-1-propanol
The chiral amino alcohol precursor can be synthesized starting from (S)-phenylalanine or its derivatives. Key methods include:
Reduction of (S)-Phenylalanine or its esters:
Lithium aluminum hydride (LAH) or lithium aluminum deuteride (LAD) is used to reduce (S)-phenylalanine methyl ester hydrochloride or related derivatives to (S)-2-amino-3-phenyl-1-propanol with high stereoselectivity. This method is well-documented and provides good yields (e.g., 50-60%) of the chiral amino alcohol.Alternative reductions and modifications:
Other methods involve tosylation followed by reduction or protection-deprotection strategies to maintain stereochemical integrity.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction with LAH or LAD | LAH or LAD in dry ether, reflux, inert atmosphere | 50-60 | Maintains (S)-configuration; requires careful moisture control |
| Tosylation + Reduction | p-Toluenesulfonyl chloride, then LAH reduction | ~55 | Multi-step, used for labeled compounds |
Sulfonation to Form Sodium (S)-2-amino-3-phenylpropane-1-sulfonate
Sulfonation introduces the sulfonate group on the amino alcohol, typically at the primary alcohol position. Methods include:
Reaction with 1,3-propane sultone:
The amino alcohol is reacted with 1,3-propane sultone in tetrahydrofuran (THF) under reflux for several hours (e.g., 3 hours). This ring-opening reaction yields the sulfonate salt after workup, often isolated as a sodium salt after ion exchange.Reaction with sodium vinyl sulfonate under microwave conditions:
A microwave-assisted reaction at elevated temperatures (~130°C) for about 16 hours can also produce sulfonated products efficiently.Direct sulfonation with sodium hydroxymethanesulfonate:
Refluxing the amino alcohol with sodium hydroxymethanesulfonate in water for 3 hours yields the sulfonate salt.
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1,3-Propane sultone in THF | THF, reflux 3 h | 50-60 | Requires purification by filtration and washing |
| Sodium vinyl sulfonate + microwave | 130°C, 16 h, microwave reactor | ~55 | Faster reaction, requires specialized equipment |
| Sodium hydroxymethanesulfonate | Water, reflux 3 h | ~60 | Simple aqueous conditions, crude product needs purification |
Formation of Hydrochloride Salt
The final step involves converting the sodium sulfonate salt into its hydrochloride salt:
Acidification with anhydrous hydrochloric acid in dichloromethane (DCM):
The sulfonate base is dissolved in DCM and treated with anhydrous hydrogen chloride gas or HCl solution at controlled temperatures (0 to 35°C). The mixture is cooled to 0°C, stirred, filtered, and dried under vacuum at 40-45°C to yield the hydrochloride salt with high purity (≥98% by HPLC).Ion exchange resin method:
Passing the sodium salt solution over a strong acid ion exchange resin (Amberlyst® 15 H-form) converts the sodium salt to the free acid form, which can then be neutralized with HCl to form the hydrochloride salt.
| Method | Reagents/Conditions | Yield (%) | Purity |
|---|---|---|---|
| HCl in DCM acidification | DCM, 0-35°C, vacuum drying at 40-45°C | ~90 | ≥98% purity by HPLC |
| Ion exchange resin + HCl | Amberlyst® 15 H-form, aqueous solution | ~85 | High purity after recrystallization |
Analytical and Purification Techniques
High-Performance Liquid Chromatography (HPLC):
Used extensively to monitor purity, with typical columns being USP L11 (4.6x150 mm, 3.5 μm particle size), detection at 210 nm, and mobile phases of water (pH 2) and acetonitrile with 0.1% strong acid.Vacuum drying:
Drying the hydrochloride salt under vacuum at 40-45°C is crucial to obtain a stable, pure solid.Recrystallization:
Often performed from ethanol/water or acetone/methanol mixtures to improve purity and crystallinity.
Summary Table of Preparation Methods
| Step | Method/Conditions | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Stereoselective synthesis | LAH or LAD reduction of (S)-phenylalanine esters | Lithium aluminum hydride | 50-60 | Maintains stereochemistry |
| Sulfonation | 1,3-propane sultone in THF reflux | 1,3-Propane sultone | 50-60 | Requires reflux and filtration |
| Sodium vinyl sulfonate, microwave reactor | Sodium vinyl sulfonate | ~55 | Microwave-assisted, faster | |
| Sodium hydroxymethanesulfonate in water | Sodium hydroxymethanesulfonate | ~60 | Simple aqueous method | |
| Hydrochloride salt formation | Acidification with HCl in DCM, vacuum drying | Anhydrous HCl, DCM | ~90 | High purity, controlled temperature |
| Ion exchange resin + HCl neutralization | Amberlyst® 15 H-form resin | ~85 | Alternative method, high purity |
Chemical Reactions Analysis
Types of Reactions
Sodium (S)-2-amino-3-phenylpropane-1-sulfonate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
Based on the search results, there seems to be no compound called Sodium (S)-2-amino-3-phenylpropane-1-sulfonate hydrochloride . However, there is information on a similar compound called (S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride , also known as L-Phenylalanine sulfonic acid .
Here are the scientific research applications of (S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride :
Scientific Research Applications
(S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride is a chiral sulfonic acid derivative that has several applications in scientific research.
Chemistry Used as a chiral building block in the synthesis of complex molecules.
Biology Acts as a precursor for the synthesis of biologically active compounds.
Medicine Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs and potential use in treating conditions like chronic pain and neurological disorders.
Industry Utilized in the production of specialty chemicals and as a catalyst in certain reactions.
Pharmacological Effects
Research indicates that (S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride possesses various pharmacological properties:
- Neuroprotective Effects: Potentially protects neuronal cells from oxidative stress.
- Anti-inflammatory Properties: May reduce inflammation by modulating cytokine production.
- Antimicrobial Activity: Exhibits inhibitory effects against certain bacterial strains, enhancing the efficacy of antibiotics like methicillin against resistant strains.
Data Table: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | The amino group can interact with enzyme active sites, potentially inhibiting their function. |
| Receptor Modulation | The sulfonic acid group may influence receptor binding, altering signaling pathways. |
| Precursor Role | Serves as a precursor in synthesizing other biologically active compounds, contributing to metabolic processes. |
| Neuroprotective Effects | Demonstrated to reduce neuronal apoptosis in vitro when exposed to oxidative stress conditions. The compound's ability to scavenge free radicals was highlighted as a key mechanism. |
| Synergistic Antimicrobial | In a clinical trial, combined with methicillin to evaluate its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a notable increase in antimicrobial activity compared to methicillin alone, suggesting a synergistic effect that could enhance treatment outcomes for resistant infections. |
Case Study 1: Neuroprotective Effects
A study demonstrated that (S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride could significantly reduce neuronal apoptosis in vitro when exposed to oxidative stress conditions. The compound's ability to scavenge free radicals was highlighted as a key mechanism behind its neuroprotective effects.
Case Study 2: Synergistic Antimicrobial Activity
In a clinical trial, (S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride was combined with methicillin to evaluate its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a notable increase in antimicrobial activity compared to methicillin alone, suggesting a synergistic effect that could enhance treatment outcomes for resistant infections.
Mechanism of Action
The mechanism of action of Sodium (S)-2-amino-3-phenylpropane-1-sulfonate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key distinctions between the target compound and similar sulfonate derivatives:
Solubility and Stability
- The hydrochloride and sulfonate groups in the target compound enhance water solubility, a critical factor in drug formulation.
- Dipotassium 7-hydroxynaphthalene-1,3-disulphonate: The disulphonate and aromatic system may increase solubility but reduce metabolic stability compared to mono-sulfonates .
- Sodium 3-hydroxypropane-3-sulphonate: The hydroxyl group could introduce hydrogen bonding, affecting crystallization behavior distinct from the target’s amino group .
Research Findings and Implications
Functional Group Impact
Regulatory and Industrial Perspectives
Biological Activity
Sodium (S)-2-amino-3-phenylpropane-1-sulfonate hydrochloride, also known as (S)-2-amino-3-phenylpropane-1-sulfonic acid hydrochloride, is a chiral sulfonic acid derivative with significant biological activity. This compound possesses unique structural features that contribute to its interactions with biological systems, making it a subject of interest in medicinal chemistry and biochemical research.
Chemical Structure and Properties
The compound's structure includes an amino group, a phenyl group, and a sulfonic acid group. This combination enhances its solubility in water compared to its free acid form. The molecular formula is with a molar mass of 275.72 g/mol .
Key Structural Features:
- Amino Group: Capable of forming hydrogen bonds with biological molecules.
- Sulfonic Acid Group: Facilitates ionic interactions, enhancing the compound's reactivity and solubility.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Interaction: The amino group can form hydrogen bonds, while the sulfonic acid group engages in ionic interactions, influencing enzyme activity.
- Receptor Binding: The compound may modulate receptor interactions due to its structural characteristics, potentially affecting signal transduction pathways.
Biological Applications
This compound has been studied for its potential applications in various fields:
- Medicinal Chemistry: It serves as a chiral building block for synthesizing biologically active compounds.
- Research Applications: Investigated for its role in drug development and as a precursor for chiral drug synthesis .
Case Studies and Research Findings
Several studies have highlighted the biological effects and applications of this compound:
- Enzyme Inhibition Studies: Research has shown that derivatives of sulfonic acids can inhibit specific enzymes, indicating potential therapeutic uses .
- Pharmacological Research: Studies demonstrate that the compound can influence various biological pathways through its interactions with enzymes and receptors, paving the way for further drug development research.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Key Features | Solubility | Biological Activity |
|---|---|---|---|
| This compound | Contains both amino and sulfonic acid groups | High | Significant enzyme interaction |
| (S)-2-Amino-3-phenylpropanoic acid | Lacks sulfonic acid group | Moderate | Reduced biological activity |
| (S)-2-Amino-3-phenylpropane-1-sulfonic acid | Free acid form; less soluble | Low | Limited interaction potential |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Sodium (S)-2-amino-3-phenylpropane-1-sulfonate hydrochloride, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : Synthesis involves sequential steps:
Amine Protection : Use Boc anhydride to protect the (S)-2-amino group of a chiral starting material (e.g., L-alanine derivatives) to prevent racemization.
Sulfonation : Introduce the sulfonate group via reaction with propane sulfone derivatives under alkaline conditions (e.g., NaOH in DMF at 60°C).
Salt Formation : Treat with HCl in diethyl ether to yield the hydrochloride salt.
Enantiomeric purity is maintained by using chiral starting materials and validated via chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol mobile phase) or polarimetry .
Q. How should researchers characterize physicochemical properties (e.g., solubility, stability) when such data are unavailable in literature?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in buffers (pH 2–8) with UV/Vis quantification (λ = 260 nm).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and photolytic testing (ICH Q1B guidelines). Use LC-MS to identify degradation products.
- Hygroscopicity : Analyze via dynamic vapor sorption (DVS) at 25°C.
Note: Similar sulfonate compounds often lack published data, necessitating empirical validation .
Advanced Research Questions
Q. What analytical strategies resolve contradictions between theoretical and observed NMR spectra?
- Methodological Answer :
- Use 2D NMR (HSQC, HMBC) to confirm connectivity of the sulfonate group and phenyl ring.
- Compare experimental spectra with DFT-based computational predictions (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
- For diastereomeric impurities, employ chiral derivatization (e.g., Mosher’s acid chloride) followed by LC-MS/MS analysis .
Q. How can ion-pair chromatography be optimized for quantifying trace impurities?
- Methodological Answer :
- Mobile Phase : Use 5–10 mM sodium 1-decanesulfonate (ion-pair reagent) in 0.1% formic acid (pH 2.5–3.5) to enhance sulfonate retention.
- Column : C18 (5 µm, 150 mm × 4.6 mm) with gradient elution (5%→80% acetonitrile in 30 min).
- Detection : Charged aerosol detection (CAD) for non-UV-absorbing impurities. Validate with spiked recovery tests (90–110% acceptance) .
Q. What experimental approaches study the compound’s interaction with biological macromolecules?
- Methodological Answer :
- Binding Kinetics : Surface plasmon resonance (SPR) with immobilized human serum albumin (HSA) at 25°C (KD calculation via Biacore T200).
- Fluorescence Quenching : Measure emission spectra (λex = 280 nm) of HSA with incremental compound addition. Analyze via Stern-Volmer plots.
- Molecular Docking : Use AutoDock Vina with X-ray/DFT-optimized structures to predict binding sites .
Q. How can researchers address discrepancies in partition coefficient (LogP) measurements?
- Methodological Answer :
- Experimental LogP : Use shake-flask method with octanol/water partitioning, quantified via HPLC.
- Computational Validation : Compare with predicted values from software (e.g., ChemAxon’s MarvinSketch).
- Adjustments : Account for ionization (pKa via potentiometric titration) using the SlogP model .
Data Contradiction Analysis
Q. How to validate conflicting reports on the compound’s reactivity with thiol-containing biomolecules?
- Methodological Answer :
- Kinetic Studies : Use Ellman’s assay to quantify free thiols (e.g., glutathione) after incubation with the compound (0–24 hrs).
- LC-MS/MS : Identify adducts (e.g., sulfonate-thiol conjugates) using Q-TOF instrumentation.
- Control Experiments : Include sodium sulfite to rule out disulfide formation artifacts .
Safety and Handling
Q. What are critical safety considerations for handling this compound in aqueous solutions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
